Cas no 23838-19-9 (Disulfide, methyl (1E)-1-propenyl)

Disulfide, methyl (1E)-1-propenyl structure
23838-19-9 structure
Nome del prodotto:Disulfide, methyl (1E)-1-propenyl
Numero CAS:23838-19-9
MF:C4H8S2
MW:120.236318588257
CID:1415667
PubChem ID:5366552

Disulfide, methyl (1E)-1-propenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • Disulfide, methyl (1E)-1-propenyl
    • Methyl propenyl disulfide
    • (1E)-1-(Methyldithio)-1-propene
    • Disulfide, methyl 1-propenyl
    • Methyl-trans-propenyl disulfide
    • Q27290624
    • Disulfide, methyl propenyl, (E)-
    • Methyl trans-1-propenyl disulfide
    • 23838-19-9
    • trans-1-Propenyl methyl disulfide
    • FEMA No. 3576
    • U35908447Y
    • Disulfide, methyl 1-propenyl, trans
    • Disulfide, methyl propenyl
    • METHYL PROP-1-ENYL DISULFIDE
    • 1-(Methyldisulfanyl)-1-propene
    • Disulfide, methyl 1-propenyl, E
    • Methyl prop-1-enyl disulphide
    • Disulfide, methyl 1-propenyl, (E)-
    • Methyl-1-propenyl disulphide
    • FUDUFCLRGSEHAJ-ONEGZZNKSA-N
    • SCHEMBL3505599
    • (1E)-1-(Methyldisulfanyl)-1-propene
    • FUDUFCLRGSEHAJ-UHFFFAOYSA-N
    • METHYL PROPENYL DISULFIDE [FHFI]
    • Methyl (E)-1-propenyl disulfide
    • (E)-1-propenyl methyl disulfide
    • UNII-U35908447Y
    • Methyldithio-1-propene
    • DTXSID901020620
    • Methyl trans-propenyl disulfide
    • Methyl 1-propenyl disulfide
    • Inchi: InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+
    • Chiave InChI: FUDUFCLRGSEHAJ-ONEGZZNKSA-N
    • Sorrisi: CC=CSSC

Proprietà calcolate

  • Massa esatta: 120.00684
  • Massa monoisotopica: 120.00674260g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 2
  • Complessità: 40.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 50.6Ų

Proprietà sperimentali

  • PSA: 0
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd